Sulfaproxyline

Solubility Formulation In vitro assays

Sulfaproxyline is a synthetic sulfonamide antibiotic supplied for research use only. Its para-isopropoxybenzoyl moiety confers unique lipophilicity (LogP ~2.6) and a distinctive biliary excretion profile, making it an essential tool for studies on hepatobiliary disposition and sulfonamide structure-activity relationships. This compound serves as a validated reference standard for sulfonamide-cyclodextrin inclusion complexation (Kstab = 930 ± 120 M⁻¹) and is ideal for investigating bacterial folate biosynthesis inhibition. Bulk quantities available for qualified researchers.

Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
CAS No. 116-42-7
Cat. No. B229650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfaproxyline
CAS116-42-7
SynonymsN-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide
sulfaproxyline
Molecular FormulaC16H18N2O4S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C16H18N2O4S/c1-11(2)22-14-7-3-12(4-8-14)16(19)18-23(20,21)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3,(H,18,19)
InChIKeyFBFBRAFXKGRRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfaproxyline (CAS 116-42-7) Procurement Guide for Research-Grade Sulfonamide Antibacterial


Sulfaproxyline (CAS 116-42-7) is a synthetic sulfonamide antibiotic first described in 1987 and classified as an aminobenzenesulfonamide [1][2]. Its molecular structure incorporates a para-isopropoxybenzoyl substituent attached to the sulfanilamide core, yielding a molecular weight of 334.39 Da and a logP of approximately 2.6 [3]. Historically utilized for urinary tract infections, the compound is now supplied exclusively for research use, primarily for investigating sulfonamide structure-activity relationships, bacterial folate biosynthesis inhibition, and host-guest complexation chemistry [4].

Why Sulfaproxyline Cannot Be Replaced by Generic Sulfonamides in Key Research Applications


While sulfonamides share a common dihydropteroate synthase inhibition mechanism, significant divergence in physicochemical properties, solubility behavior, and formulation compatibility prohibits generic substitution [1]. The para-isopropoxybenzoyl moiety of Sulfaproxyline confers a distinctive lipophilicity profile (logP ~2.6) and unique intermolecular interaction capabilities that alter its complexation thermodynamics with macrocyclic hosts such as β-cyclodextrin—a property not generalizable across the sulfonamide class [2]. Consequently, experimental outcomes predicated on its specific solubility enhancement via inclusion complexation or its clinically validated synergistic behavior with sulfamerazine cannot be replicated by structurally similar alternatives like sulfamethoxazole or sulfadiazine [3][4].

Sulfaproxyline Quantitative Differentiation Evidence: Head-to-Head Data for Informed Procurement


Enhanced DMSO Solubility of Sulfaproxyline Relative to Sulfisoxazole and Sulfadiazine

Sulfaproxyline demonstrates 3.7% higher molar solubility in DMSO compared to sulfisoxazole and 10% higher compared to sulfadiazine, a crucial parameter for in vitro stock solution preparation . The compound achieves 164.48 mM (55 mg/mL) in DMSO, enabling higher final assay concentrations without exceeding recommended DMSO limits .

Solubility Formulation In vitro assays

Stable 1:1 Inclusion Complex Formation with β-Cyclodextrin Enabling Dissolution Rate Enhancement

Sulfaproxyline forms a 1:1 inclusion complex with β-cyclodextrin (β-CD) exhibiting a stability constant (Kₛ) of 930 ± 120 M⁻¹ in aqueous solution [1]. Complexation significantly improves the dissolution rate of sulfaproxyline, a property not universally observed across sulfonamides and directly attributable to the isopropoxybenzoyl moiety [1]. The phase solubility diagram follows an Aɴ type profile, indicating higher-order complexation beyond simple 1:1 stoichiometry [1].

Supramolecular chemistry Drug delivery Solubility enhancement

Demonstrated Clinical Synergy with Sulfamerazine in Staphylococcal Infection Models

In a guinea pig model of experimental staphylococcal infection, the combination of sulfaproxyline and sulfamerazine (1:1 ratio) exhibited synergistic antibacterial activity [1]. This synergy, observed in 1957, formed the basis for the fixed-dose combination product Dosulfin, which was later shown to effectively treat urinary tract infections in puerperal women at a low total daily dosage of 3-6 g [2][3].

Antibacterial synergy Combination therapy In vivo efficacy

Biliary Penetration and Gallbladder Bile Activity Against Pathogens in Cholelithiasis

The sulfaproxyline-sulfamerazine combination (Dosulfin) achieves measurable concentrations in gallbladder bile even under conditions of cystic duct occlusion, and completely eliminates bacteria from gallbladder contents, wall, and common bile duct in patients under 60 years of age with acute cholecystitis . This tissue penetration profile is distinct from many other sulfonamides, which exhibit limited biliary excretion .

Tissue penetration Biliary infections Pharmacokinetics

Differential Protein Binding Profile Compared to Sulfamerazine

Studies on drug-protein interactions reveal that sulfaproxyline and sulfamerazine exhibit distinct binding affinities to blood proteins, despite their structural and therapeutic similarities [1]. This differential binding influences their respective free drug concentrations and, consequently, their pharmacokinetic and pharmacodynamic profiles [1].

Plasma protein binding Pharmacokinetics Drug-protein interaction

Recommended Research and Industrial Application Scenarios for Sulfaproxyline (CAS 116-42-7)


In Vitro Antibacterial Susceptibility Testing of Staphylococcus Species and Uropathogens

Sulfaproxyline is appropriate for minimum inhibitory concentration (MIC) assays against Staphylococcus species and common urinary tract pathogens. Preclinical in vitro studies demonstrate antimicrobial activity with MIC values in the low-to-mid micromolar range . The compound's enhanced DMSO solubility (164.48 mM) facilitates preparation of concentrated stock solutions for serial dilution assays .

Supramolecular Chemistry Studies of Cyclodextrin Inclusion Complexation

Sulfaproxyline serves as a model guest molecule for investigating β-cyclodextrin inclusion complex formation. The compound forms a stable 1:1 inclusion complex with a stability constant of 930 ± 120 M⁻¹, and its complexation significantly enhances dissolution rate [1]. Researchers investigating solubility enhancement via host-guest chemistry should utilize Sulfaproxyline as a reference standard for sulfonamide-cyclodextrin interactions.

In Vivo Models of Biliary Tract Infections and Hepatobiliary Pharmacology

Given its demonstrated penetration into gallbladder bile and efficacy in eradicating bacteria from the biliary tree (as part of Dosulfin combination) , Sulfaproxyline is a suitable tool compound for preclinical studies of hepatobiliary drug disposition and treatment of cholecystitis. Its unique biliary excretion profile distinguishes it from other sulfonamides.

Investigation of Synergistic Antibacterial Combinations with Sulfamerazine

Sulfaproxyline exhibits synergistic antibacterial activity when combined in a 1:1 ratio with sulfamerazine, as demonstrated in guinea pig models of staphylococcal infection [2]. This fixed-ratio combination (marketed historically as Dosulfin) provides a validated positive control for studies examining sulfonamide synergy and combination therapy optimization.

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